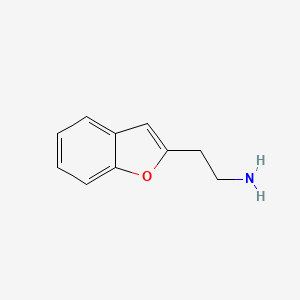

3-Benzofuranethanamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1-benzofuran-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c11-6-5-9-7-8-3-1-2-4-10(8)12-9/h1-4,7H,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPEGMOMWJPWYNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Benzofuranethanamine Scaffolds in Chemical Biology

The benzofuran (B130515) core, a fusion of a benzene (B151609) and a furan (B31954) ring, is a privileged structure in drug discovery. herts.ac.uk This scaffold is present in numerous natural products and synthetic compounds that exhibit a wide range of biological and pharmacological activities. herts.ac.uk Derivatives of benzofuran have been investigated for their potential as anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral agents. biosynth.com The incorporation of an ethanamine side chain, creating the benzofuranethanamine scaffold, introduces a primary amine group that can participate in crucial hydrogen bonding interactions with biological targets. cymitquimica.com This functional group is a key feature in many neuroactive compounds, and its presence on the benzofuran structure has prompted research into the potential neurological effects of these molecules.

The significance of the benzofuranethanamine scaffold lies in its versatility as a building block for creating a diverse library of compounds. Researchers can modify the benzofuran ring system and the amine group to fine-tune the molecule's physicochemical properties and biological activity. This adaptability makes the scaffold a valuable tool in chemical biology for probing biological systems and for the rational design of new therapeutic agents. For instance, studies on related benzofuran derivatives have shown that substitutions on the benzofuran nucleus can significantly influence their interaction with biological targets like biogenic amine transporters. nih.gov

Contextualization Within Benzofuran Chemistry Research

Strategies for Benzofuran Core Construction

The formation of the benzofuran ring system is a foundational step in the synthesis of this compound. This is typically achieved through intramolecular cyclization reactions, where a suitably designed precursor molecule undergoes ring closure to form the bicyclic benzofuran structure.

Cyclization Reactions in Benzofuran Ring Formation

A variety of cyclization reactions are employed to construct the benzofuran core. mdpi.comnumberanalytics.com These methods often rely on the formation of a carbon-oxygen or carbon-carbon bond to close the furan (B31954) ring onto the benzene (B151609) ring. Common strategies include:

Acid-catalyzed cyclization: This approach often involves the dehydration of a precursor containing a carbonyl group. rsc.org For instance, the cyclization of certain acetal (B89532) substrates can be catalyzed by acids like polyphosphoric acid (PPA) to yield the benzofuran core. wuxiapptec.com The regioselectivity of this reaction can be influenced by the electronic properties of the starting material. wuxiapptec.com

Palladium-catalyzed reactions: Transition metals, particularly palladium, are widely used to facilitate the synthesis of benzofurans. nih.govacs.org Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling of o-iodoanisoles and terminal alkynes followed by electrophilic cyclization, provide a versatile route to substituted benzofurans. organic-chemistry.org Another palladium-catalyzed method involves the oxidative cyclization of (E)-3-phenoxyacrylates. mdpi.com

Intramolecular Wittig reaction: This method involves the cyclization of a phenolic ester, which then eliminates triphenylphosphine (B44618) oxide to form the benzofuran ring. rsc.orgnih.gov

Metal-free cyclization: Hypervalent iodine reagents can mediate the cyclization of ortho-hydroxystilbenes to produce 2-arylbenzofurans without the need for a metal catalyst. organic-chemistry.org

The choice of cyclization strategy often depends on the desired substitution pattern of the final benzofuran product.

Precursor Design for Benzofuran Synthesis

The successful construction of the benzofuran core is highly dependent on the design of the starting materials. mdpi.com These precursors must contain the necessary functional groups and structural features to facilitate the desired cyclization reaction.

Approaches to Ethanamine Side Chain Introduction

Once the benzofuran core is established, the next critical step is the introduction of the ethanamine side chain at the 3-position of the ring. This is typically accomplished through alkylation or reductive amination techniques.

Alkylation Strategies for Amine Group Attachment

Alkylation strategies involve the direct attachment of an amine-containing group to the benzofuran ring. This can be a challenging transformation, and the specific methods employed depend on the nature of the starting materials and the desired final product. One approach involves the use of a chloroacetyl group, which can be subsequently reduced and reacted with an amine. For instance, a chloroacetyl-dihydrobenzofuran can be chemoselectively reduced to a chloroethylbenzofuran, which can then be reacted with an amine like propylamine (B44156) to introduce the side chain. researchgate.net

Reductive Amination Techniques for Benzofuranethanamine

Reductive amination is a widely used and versatile method for the synthesis of amines, including this compound. nih.gov This two-step process first involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced to the corresponding amine.

In the context of this compound synthesis, a common precursor is a benzofuran-3-yl ketone. This ketone can be reacted with an amine, such as methylamine, in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) to yield the desired ethanamine side chain. The choice of reducing agent is important, with NaBH₃CN often being preferred over sodium borohydride (B1222165) (NaBH₄) due to its greater stability in protic solvents. Triflic acid can also be used to catalyze direct reductive amination reactions of carbonyl compounds. nih.gov

Stereoselective Synthesis of this compound Enantiomers

Many biologically active molecules exist as enantiomers, which are non-superimposable mirror images of each other. The synthesis of specific enantiomers of this compound is crucial for studying their distinct pharmacological properties.

Synthetic Pathways for Substituted Benzofuranethanamine Derivatives

The synthesis of substituted this compound derivatives is typically achieved through multi-step sequences that allow for the introduction of various functional groups on both the benzofuran nucleus and the ethanamine side chain. Key strategies involve the transformation of 3-acyl, 3-formyl, or 3-acetonitrile precursors.

Pathway I: Reduction of 3-(2-Nitrovinyl)benzofuran Intermediates

A robust method for preparing 3-benzofuranethanamines involves the reduction of a 3-(2-nitrovinyl)benzofuran intermediate. This pathway begins with the formation of a 3-formylbenzofuran, which is then subjected to a Henry reaction followed by reduction.

Formation of 3-Formylbenzofurans : A versatile method for synthesizing 3-formylbenzofurans starts from appropriately substituted 2-hydroxychalcones. These precursors undergo an oxidative rearrangement and cyclization process. Depending on the reaction conditions, 2,3-dihydrobenzofuran (B1216630) intermediates can be selectively converted to 3-formylbenzofurans. For instance, using p-toluenesulfonic acid in a solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) ((CF₃)₂CHOH) can selectively yield the 3-formyl derivative. nih.gov

Henry Reaction : The resulting 3-formylbenzofuran is then condensed with nitromethane (B149229) in the presence of a base (e.g., ammonium (B1175870) acetate) to form a 3-(2-nitrovinyl)benzofuran derivative. This reaction extends the carbon chain by two atoms and introduces the nitrogen functionality in the form of a nitro group.

Reduction to Ethanamine : The final step is the reduction of the nitroalkene. Strong reducing agents, most commonly lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF), are used to reduce both the nitro group and the carbon-carbon double bond simultaneously, yielding the target this compound. rsc.orgchemistrysteps.com

Table 1: Synthesis of 3-Benzofuranethanamines via Nitrovinyl Intermediates

| Starting Material (Substituted 3-Formylbenzofuran) | Reagents and Conditions | Intermediate (Substituted 3-(2-Nitrovinyl)benzofuran) | Final Product (Substituted this compound) |

|---|---|---|---|

| 3-Formylbenzofuran | 1. CH₃NO₂, NH₄OAc, Acetic Acid, reflux2. LiAlH₄, THF | 3-(2-Nitrovinyl)benzofuran | This compound |

| 5-Methoxy-3-formylbenzofuran | 1. CH₃NO₂, NH₄OAc, Acetic Acid, reflux2. LiAlH₄, THF | 5-Methoxy-3-(2-nitrovinyl)benzofuran | 5-Methoxy-3-benzofuranethanamine |

Pathway II: Reductive Amination of 3-Benzofuranyl Carbonyl Compounds

Reductive amination is a direct and highly versatile method for synthesizing amines from carbonyl compounds. acsgcipr.org This approach can be applied to 3-acylbenzofurans to introduce the ethanamine side chain.

Formation of 3-Acylbenzofurans : As with the formyl derivatives, 3-acylbenzofurans can be synthesized from 2-hydroxychalcone (B1664081) precursors. Treatment of the intermediate 2,3-dihydrobenzofurans with either basic or weakly acidic conditions typically yields the 3-acylbenzofuran. nih.gov

Reductive Amination : The 3-acylbenzofuran (a ketone) is reacted with an amine source, such as ammonia (B1221849) or ammonium salts (e.g., ammonium acetate), to form an intermediate imine or enamine. This intermediate is then reduced in situ to the desired ethanamine. Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaCNBH₃) or sodium triacetoxyborohydride (B8407120) (NaHB(OAc)₃), which are mild enough not to reduce the initial ketone but will reduce the formed iminium ion. organic-chemistry.orgcommonorganicchemistry.com Catalytic hydrogenation over a metal catalyst (e.g., Pd/C, Raney Nickel) with H₂ gas is another effective method. acsgcipr.org

Table 2: Synthesis of 3-Benzofuranethanamines via Reductive Amination

| Starting Material (Substituted 3-Acylbenzofuran) | Amine Source | Reducing Agent / Conditions | Final Product (Substituted this compound) |

|---|---|---|---|

| 3-Acetylbenzofuran | NH₄OAc | NaCNBH₃, Methanol | 3-(1-Aminoethyl)benzofuran |

| 5-Bromo-3-acetylbenzofuran | NH₃ | H₂, Raney Nickel | 5-Bromo-3-(1-aminoethyl)benzofuran |

Pathway III: Reduction of 3-Benzofuranacetonitrile Derivatives

Another significant pathway involves the synthesis and subsequent reduction of a 3-benzofuranacetonitrile. This method is advantageous as nitriles can be readily converted to primary amines.

Synthesis of 3-Benzofuranacetonitriles : The introduction of the acetonitrile (B52724) moiety at the 3-position can be accomplished through various means. A common method involves the conversion of a 3-halomethylbenzofuran (prepared, for example, from the corresponding 3-hydroxymethylbenzofuran) by nucleophilic substitution with a cyanide salt (e.g., NaCN or KCN). An alternative approach is the reaction of 3-formylbenzofurans with tosylmethyl isocyanide (TosMIC) to form the nitrile.

Nitrile Reduction : The nitrile group of the 3-benzofuranacetonitrile is then reduced to a primary amine. This transformation is reliably achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent. chemistrysteps.com Alternatively, catalytic hydrogenation using catalysts such as Raney Nickel or Rhodium under a hydrogen atmosphere can also be employed to yield the this compound.

Table 3: Synthesis of 3-Benzofuranethanamines via Nitrile Reduction

Spectroscopic Methodologies for this compound Elucidation

Spectroscopic methods are indispensable for the initial identification and structural elucidation of the benzofuranethanamine scaffold. Each technique provides unique insights into the molecule's functional groups and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique, providing detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) environments within the molecule. For benzofuranethanamine derivatives, ¹H NMR spectra typically show distinct signals for the aromatic protons on the benzofuran ring system, the protons of the ethylamine (B1201723) side chain, and any substituents on the amine or the ring. For instance, in N,alpha-dimethyl-5-benzofuranethanamine, the N-methyl group appears as a singlet around δ 2.45 ppm, while the methylene (B1212753) (CH₂) and methine (CH) protons of the ethanamine chain appear as multiplets. The aromatic protons of the benzofuran core generally resonate in the δ 6.8–7.2 ppm region.

Infrared (IR) Spectroscopy is used to identify characteristic functional groups. Benzofuran derivatives exhibit specific absorption bands, including aromatic C-C stretching vibrations around 1600 and 1500 cm⁻¹, and a strong C-O-C stretch of the furan ring near 1240 cm⁻¹. smolecule.com The presence of a secondary amine (N-H) group can be identified by a weak band around 3300 cm⁻¹. smolecule.com

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The benzofuran ring system gives rise to characteristic absorption maxima. For example, α-methyl-6-benzofuranethanamine (6-APB) displays absorption maxima (λmax) at 207, 246, 276, and 285 nm. caymanchem.com These signatures are crucial for initial identification and quantification.

High-Resolution Chromatographic and Mass Spectrometric Techniques for Structural Confirmation

While spectroscopy provides the foundational structural map, the combination of chromatography and mass spectrometry is essential for confirming molecular weight, determining elemental composition, and separating complex mixtures, including isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) is considered a gold standard for the analysis of many benzofuran derivatives due to its high separation efficiency and definitive identification capabilities. smolecule.com In many cases, derivatization with reagents like trifluoroacetic anhydride (B1165640) (TFAA) is employed to enhance the volatility of the compounds for GC analysis. The subsequent mass spectrum provides a molecular ion peak and a characteristic fragmentation pattern that serves as a chemical fingerprint.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) offers a powerful alternative, particularly for less volatile or thermally unstable derivatives. This technique is critical for differentiating regioisomers (e.g., 5-APB and 6-APB), which may produce nearly identical mass spectra but can be separated based on their chromatographic retention times. caymanchem.comscispace.com High-resolution instruments (like TOF or Orbitrap) can determine the mass of a molecule with high accuracy, allowing for the calculation of its elemental formula and providing an additional layer of confirmation. scispace.com

High-Performance Liquid Chromatography (HPLC) is widely used for purity assessment and the separation of enantiomers. researchgate.net For instance, chiral HPLC, using a specialized stationary phase, can resolve the stereoisomers of certain benzofuranethanamine derivatives. researchgate.net Purity is often validated with HPLC using C18 columns and UV detection.

Table 1: Chromatographic Data for Selected Benzofuranethanamine Derivatives

| Compound Name | Technique | Column/Conditions | Retention Time | Reference |

|---|---|---|---|---|

| N,alpha-dimethyl-5-benzofuranethanamine | HPLC | C18, 0.1% TFA in acetonitrile/water | 4.22 min | |

| 2-(5-Methoxybenzofuran-3-yl)-N,N-dimethylethanamine | Chiral HPLC | Lux® Cellulose-3, hexane/isopropanol (90:10) | Not specified | |

| 2-(3-(2-Phenylethyl) benzofuran-2-yl)-N-propylethanamine | Chiral HPLC | rsp-cyclodextrine stationary phase | Not specified | researchgate.net |

Spectroscopic Signatures of Benzofuranethanamine Derivatives

Modifications to the core this compound structure, such as the addition of alkyl, methoxy (B1213986), or other functional groups, lead to predictable changes in their spectroscopic signatures.

In NMR spectroscopy , the introduction of a methoxy group (-OCH₃) results in a characteristic singlet peak around δ 3.8 ppm in the ¹H NMR spectrum. An N,N-dimethyl group will typically appear as a singlet at δ 2.2–2.4 ppm, whereas an N-ethyl group would be distinguishable by its characteristic triplet and quartet signals.

In mass spectrometry , substituents significantly alter the molecular weight and fragmentation patterns. For example, the electron ionization mass spectrum of 2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine shows a molecular ion at m/z 219, with a key fragment at m/z 174 resulting from the loss of the dimethylamine (B145610) moiety. An N-ethyl analog would exhibit a molecular ion 14 atomic mass units higher.

The position of substituents on the benzofuran ring also influences the spectra. Distinguishing between isomers like 5-MAPB and 6-APB often requires a combined analytical approach, as their mass spectral fragmentation can be very similar. caymanchem.com However, subtle differences in their chromatographic behavior and potentially in their ¹H NMR aromatic region splitting patterns can allow for their unequivocal identification. caymanchem.comscispace.com

Exploration of Derivatives and Analogues of 3 Benzofuranethanamine

Modifications on the Ethanamine Side Chain

Alterations to the ethanamine side chain, particularly at the nitrogen atom and the alpha-carbon, have led to the development of significant analogues.

The introduction of alkyl groups to the primary amine of 3-benzofuranethanamine is a common synthetic strategy. N-alkylation involves adding a single alkyl group, while N,N-dialkylation adds two. These modifications can be achieved through methods like reductive amination. For instance, the synthesis of N,α-dimethyl-5-benzofuranethanamine (5-MAPB) can involve the reductive amination of 5-benzofuranpropanone using methylamine. Another approach is the Leuckart reaction, which can facilitate N-methylation.

One notable example of a dialkylated derivative is 2-(5-Methoxybenzofuran-3-yl)-N,N-dimethylethanamine, also known as 5-MeO-BFE. ontosight.aincats.io This compound features a benzofuran (B130515) core with a methoxy (B1213986) group at the 5-position and an N,N-dimethylethanamine side chain at the 3-position. The presence of two methyl groups on the nitrogen atom distinguishes it from its N-ethyl or mono-methylated counterparts. dea.gov These N-alkyl substitutions significantly influence the molecule's properties.

Substituting a methyl group at the alpha-position of the ethanamine side chain (the carbon adjacent to the nitrogen) results in a class of compounds known as aminopropyl-benzofurans. This structural modification creates a chiral center. These analogues, such as 2-MAPB, 5-MAPB, and 6-MAPB, are structurally related to amphetamines. nih.govsmolecule.com

Research into these compounds has revealed distinct structure-activity relationships. For example, benzofurans like 5-MAPB are structurally similar to MDMA, but the replacement of the methylenedioxy-substituted benzene (B151609) ring with a benzofuran system alters their properties. smolecule.com Studies have shown that benzofurans such as 6-APB (α-methyl-6-benzofuranethanamine) and 5-MAPDB inhibit the norepinephrine (B1679862) transporter (NET) and serotonin (B10506) transporter (SERT) more than the dopamine (B1211576) transporter (DAT). researchgate.net Generally, these benzofuran derivatives exhibit low selectivity for the dopamine transporter. nih.gov

Table 1: Alpha-Methylated Benzofuranethanamine Analogues

| Compound Name | Systematic Name | Position of Benzofuran Linkage |

| 2-MAPB | N,α-dimethyl-2-benzofuranethanamine | 2 |

| 5-MAPB | 1-(benzofuran-5-yl)-N-methylpropan-2-amine | 5 |

| 6-APB ("Benzofury") | α-methyl-6-benzofuranethanamine | 6 |

| 7-APB | 1-(1-benzofuran-7-yl)propan-2-amine | 7 |

This table summarizes key alpha-methyl substituted analogues and their linkage position on the benzofuran ring.

Substitutions on the Benzofuran Ring System

Modifying the aromatic core of the this compound structure by adding various substituents allows for the fine-tuning of its electronic and chemical properties.

The addition of a methoxy (-OCH₃) group to the benzofuran ring is a key modification in several studied analogues. A prominent example is 2-(5-Methoxybenzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE), which possesses a methoxy group at the 5-position. ontosight.ai This substitution places it within a class of compounds that may interact with neurotransmitter systems. The benzofuran core of 5-MeO-BFE is structurally related to tryptamine (B22526) derivatives, but the indole (B1671886) nitrogen is replaced by an oxygen atom. ncats.io The methoxy group can influence the electron density of the aromatic system, which may affect receptor interactions compared to non-methoxylated or halogenated analogues.

Beyond methoxy groups, other substituents have been incorporated onto the benzofuran ring to explore their impact. Halogenation, for instance, is a strategy used to modify the electronic properties of aromatic systems. While detailed studies on halogenated this compound are limited in the provided sources, the principle is demonstrated in related heterocyclic compounds. For example, in marine-derived indole derivatives, halogenation with bromine or iodine has been shown to enhance serotonin receptor binding.

One documented example of a halogenated benzofuran derivative is 1-(7-Bromo-5-methoxy-2,3-dihydro-1-benzofuran-4-yl)propan-2-amine, which features a bromine atom on the benzofuran ring. herts.ac.uk The introduction of different substituents, whether electron-donating or electron-withdrawing, can significantly alter the molecule's interaction with biological targets. mit.edu

Dihydrobenzofuranethanamine Analogues

Dihydrobenzofuranethanamine analogues are compounds in which the furan (B31954) ring portion of the benzofuran system is saturated (i.e., the double bond is removed), forming a 2,3-dihydrobenzofuran (B1216630) structure. This modification changes the planarity and geometry of the heterocyclic system.

Several such analogues have been synthesized and studied, including 5-APDB (2,3-dihydro-α-methyl-5-benzofuranethanamine) and 6-APDB (2,3-dihydro-α-methyl-6-benzofuranethanamine). dccouncil.govdccouncil.govscispace.com These compounds retain the aminopropyl side chain characteristic of alpha-methylated analogues like 5-APB and 6-APB. scispace.com

Research comparing these saturated and unsaturated pairs reveals differences in their biological activity. For example, 1-(2,3-dihydrobenzofuran-5-yl)-N-methylpropan-2-amine (5-MAPDB) was found to have a 25-fold higher potency at the serotonin transporter (SERT) compared to the dopamine transporter (DAT). researchgate.net This highlights how saturation of the furan ring can modulate the compound's selectivity for different monoamine transporters.

Table 2: Comparison of Benzofuran and Dihydrobenzofuran Analogues

| Unsaturated Analogue | Saturated (2,3-Dihydro) Analogue |

| 5-APB (1-(1-benzofuran-5-yl)-2-propanamine) | 5-APDB (2,3-dihydro-α-methyl-5-benzofuranethanamine) |

| 6-APB (α-methyl-6-benzofuranethanamine) | 6-APDB (2,3-dihydro-α-methyl-6-benzofuranethanamine) |

| 5-MAPB (1-(benzofuran-5-yl)-N-methylpropan-2-amine) | 5-MAPDB (1-(2,3-dihydrobenzofuran-5-yl)-N-methylpropan-2-amine) |

This table illustrates the relationship between benzofuranethanamine derivatives and their corresponding saturated dihydrobenzofuran counterparts.

Positional Isomers of Benzofuranethanamine Derivatives

The location of the ethanamine side chain on the benzofuran scaffold is a critical determinant of the pharmacological profile of the resulting compound. mdpi.com Shifting the side chain from the furan ring (positions 2 and 3) to the benzene ring (positions 4, 5, 6, and 7) results in a range of positional isomers with distinct structure-activity relationships, particularly concerning their interactions with monoamine transporters. nih.govnih.gov

Research into these positional isomers has revealed significant differences in their potencies as inhibitors and releasers of key neurotransmitters like serotonin (5-HT), dopamine (DA), and norepinephrine (NA). nih.govnih.gov

2-Benzofuranethanamine Derivatives Derivatives with the side chain at the 2-position of the benzofuran ring have been synthesized and studied for various potential applications. For instance, (–)-1-(Benzofuran-2-yl)-2-propylaminopentane, also known as (–)-BPAP, was developed through the structural modification of a precursor compound by replacing a benzene ring with a benzofuran ring. wikipedia.org This compound is recognized as a monoaminergic activity enhancer. wikipedia.org The synthesis of various 2-arylbenzofuran derivatives has also been a subject of research, with modifications at the 2-position being crucial for their biological activity. mdpi.comnih.govnih.gov For example, a series of benzofuranethanamines, including 2-(3-(2-Phenylethyl)benzofuran-2-yl)-N-propylethanamine, were synthesized to investigate structure-activity relationships for potential antiarrhythmic properties. researchgate.net

This compound Derivatives 3-(2-aminopropyl)benzofuran (3-APB) is an analogue of α-methyltryptamine (AMT) where the indole ring system is replaced by a benzofuran ring. wikipedia.org While detailed properties of 3-APB itself are not extensively reported, its derivatives have been a subject of study. wikipedia.org For example, the 5-methoxy analogue, mebfap, shows high affinity for serotonin 5-HT₂ receptors. wikipedia.org Furthermore, replacing the oxygen atom in the furan ring of 3-APB with a sulfur atom to create 3-APBT results in a potent serotonin–norepinephrine–dopamine releasing agent (SNDRA) and serotonin receptor agonist. wikipedia.org

4-, 5-, 6-, and 7-Benzofuranethanamine Derivatives The isomers with the aminopropyl group on the benzene portion of the benzofuran ring have been extensively profiled. nih.gov These compounds, often referred to as the APB series, are generally characterized as monoamine releasing agents and are structurally related to compounds like MDA, with the methylenedioxyphenyl ring being substituted by a benzofuran ring. dbpedia.org

4-APB : 1-(Benzofuran-4-yl)propan-2-amine has been investigated for its pharmacological profile. nih.gov It exhibits low potency at the serotonin transporter (SERT) compared to other isomers like 5-APB and 6-APB. nih.gov It is a more potent inhibitor of the norepinephrine transporter (NET) than the dopamine transporter (DAT) or SERT. nih.govncats.io

5-APB : 1-(Benzofuran-5-yl)propan-2-amine is a well-studied isomer that inhibits the serotonin transporter at submicromolar concentrations, with greater potency than MDMA. nih.govontosight.ainih.gov Its N-methylated derivative, N,α-dimethyl-5-benzofuranethanamine (5-MAPB), is a potent serotonin and norepinephrine releaser. nih.govwikipedia.org Research in rat brain synaptosomes showed that 5-MAPB significantly increases extracellular serotonin levels. nih.govwikipedia.org

6-APB : 1-(Benzofuran-6-yl)propan-2-amine, sometimes referred to as "Benzofury," is structurally related to 6-APDB. dbpedia.orgchemblink.comcymitquimica.com Like 5-APB, it is a potent inhibitor of the serotonin transporter. nih.gov Its N-methylated derivative, N,α-dimethyl-6-benzofuranethanamine (6-MAPB), has also been studied. nih.govncats.io Both 5-MAPB and 6-MAPB have shown high nanomolar to low micromolar affinities for monoamine transporters but exhibit higher potency for inhibiting uptake, suggesting they act as substrates. nih.gov

7-APB : 1-(Benzofuran-7-yl)propan-2-amine, like 4-APB, displays low potency at the serotonin transporter. nih.govontosight.ai Its pharmacological activity has been explored in the context of serotonin receptor modulation. ontosight.ai

The dihydrobenzofuran analogues, such as 5-APDB and 6-APDB, generally show reduced activity at the dopamine transporter compared to their unsaturated counterparts. nih.gov

The following table summarizes the research findings on the interaction of various benzofuranethanamine positional isomers with human monoamine transporters.

| Compound | Inhibition of NA Uptake (NET) IC₅₀ (μM) | Inhibition of DA Uptake (DAT) IC₅₀ (μM) | Inhibition of 5-HT Uptake (SERT) IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| 4-APB | 0.24 | >30 | 5.5 | nih.gov |

| 5-APB | 0.75 | 2.0 | 0.18 | nih.gov |

| 6-APB | 1.1 | 2.5 | 0.27 | nih.gov |

| 7-APB | 1.5 | >30 | 10 | nih.gov |

| 5-APDB | 1.5 | >30 | 0.43 | nih.gov |

| 6-APDB | 1.4 | >30 | 1.1 | nih.gov |

| 5-EAPB | 0.20 | 0.89 | 0.17 | nih.gov |

| 5-MAPB | 0.21 | 0.91 | 0.21 | nih.gov |

| 6-MAPB | 0.74 | 1.8 | 0.62 | nih.gov |

Molecular Pharmacology and Biochemical Mechanisms of Action for 3 Benzofuranethanamine Analogues

Interaction with Monoamine Neurotransmitter Systems

Analogues of 3-benzofuranethanamine are recognized for their significant interactions with the monoamine neurotransmitter systems. These interactions are central to their pharmacological profiles and involve the modulation of transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT), as well as direct activity at serotonin receptors.

Modulation of Dopamine, Norepinephrine, and Serotonin Transporters

A primary mechanism of action for many this compound analogues is the modulation of monoamine transporters. semanticscholar.org These transporter proteins are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signaling. By interacting with these transporters, benzofuran (B130515) derivatives can significantly alter the levels of dopamine, norepinephrine, and serotonin in the synapse. researchgate.net

Several psychoactive aminoalkylbenzofuran derivatives, such as 5-(2-aminopropyl)benzofuran (B1244649) (5-APB) and 6-(2-aminopropyl)benzofuran (B1241680) (6-APB), along with their N-methylated counterparts 5-MAPB and 6-MAPB, have been shown to be potent inhibitors of monoamine uptake. researchgate.net In vitro studies using rat brain synaptosomes have demonstrated that these compounds inhibit the function of DAT, NET, and SERT. nih.gov For instance, both enantiomers of 5-(2-methylaminobutyl)benzofuran (5-MABB) and 6-(2-methylaminobutyl)benzofuran (6-MABB) are effective inhibitors at all three monoamine transporters. nih.gov The relative potency of these compounds at each transporter can vary, leading to different pharmacological profiles. For example, the R and S enantiomers of 5-MABB show a higher potency for inhibiting SERT-mediated uptake compared to DAT-mediated uptake. nih.gov

In Vitro Monoamine Transporter Inhibition by Benzofuran Analogues

This table summarizes the inhibitory potency (IC50 values) of various this compound analogues at dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | Reference |

|---|---|---|---|---|

| 5-APB | Data Not Available | Data Not Available | Data Not Available | researchgate.net |

| 6-APB | Data Not Available | Data Not Available | Data Not Available | researchgate.net |

| 5-MAPB | Data Not Available | Data Not Available | Data Not Available | researchgate.netnih.gov |

| R-5-MABB | Data Not Available | Data Not Available | Data Not Available | nih.gov |

| S-5-MABB | Data Not Available | Data Not Available | Data Not Available | nih.gov |

| R-6-MABB | Data Not Available | Data Not Available | Data Not Available | nih.gov |

| S-6-MABB | Data Not Available | Data Not Available | Data Not Available | nih.gov |

Beyond reuptake inhibition, many this compound analogues act as substrates for monoamine transporters, leading to transporter-mediated neurotransmitter release. nih.gov This "reverse transport" mechanism is a hallmark of compounds like 3,4-methylenedioxymethamphetamine (MDMA) and is also observed with benzofuran derivatives. nih.gov These compounds are transported into the presynaptic neuron, which in turn triggers the efflux of monoamine neurotransmitters from the neuron into the synaptic cleft. nih.govnih.gov

Studies have shown that compounds like 5-APB and 5-MAPB are releasing agents at SERT, NET, and DAT. nih.gov The stereochemistry of these molecules can significantly influence their releasing properties. For example, the S-isomers of 5-MABB and 6-MABB are effective releasing agents at all three monoamine transporters, whereas the R-isomers are potent releasers at SERT, but only partial releasers at NET and are inactive as releasers at DAT. nih.govnih.gov This demonstrates that subtle structural modifications can lead to significant differences in the pharmacological actions of these compounds.

Serotonin Receptor Agonism, with emphasis on 5-HT2A Receptor Interactions

In addition to their effects on monoamine transporters, many this compound analogues exhibit direct interactions with serotonin receptors, particularly the 5-HT2A receptor. nih.gov Agonist activity at the 5-HT2A receptor is a key feature of classic psychedelic compounds and contributes to the unique pharmacological effects of some benzofuran derivatives. nih.gov The orthosteric binding pocket of the 5-HT2A receptor shares homology with other aminergic G protein-coupled receptors, which can lead to a complex polypharmacology for these ligands. nih.gov

Serotonin 5-HT2A Receptor Binding Affinities

This table presents the binding affinities (Ki values) of selected benzofuran analogues for the 5-HT2A receptor.

| Compound | 5-HT2A Ki (nM) | Reference |

|---|---|---|

| 5-APB | Data Not Available | researchgate.net |

| 6-APB | Data Not Available | researchgate.net |

Monoaminergic Activity Enhancement (MAE) Properties

Some compounds within this class may exhibit properties of monoaminergic activity enhancers (MAEs). wikipedia.org Unlike traditional monoamine releasers, MAEs potentiate the action potential-evoked release of monoamine neurotransmitters without inducing release from synaptic vesicles themselves. wikipedia.org This means they increase the amount of neurotransmitter released per nerve impulse. wikipedia.org

Benzofuranylpropylaminopentane (BPAP) is an example of a compound related to this class that acts as an MAE for serotonin, norepinephrine, and dopamine. wikipedia.org While specific research into the MAE properties of this compound analogues is less extensive, this mechanism represents a potential aspect of their pharmacology that distinguishes them from classic stimulants and releasing agents. MAEs often exhibit a characteristic bimodal concentration-response relationship. wikipedia.org

Investigation of Other Potential Molecular Targets and Biochemical Pathways

While the primary pharmacological actions of this compound analogues are centered on the monoamine systems, research is ongoing to identify other potential molecular targets and biochemical pathways that may contribute to their effects. The metabolism of these compounds is one such area of investigation. For instance, the metabolism of 6-APB and its N-methylated derivative, 6-MAPB, involves several pathways, including N-demethylation and enzymatic cleavage of the benzofuran ring. researchgate.net

Structure-Activity Relationship (SAR) Studies on Pharmacological Profiles

The pharmacological profile of this compound analogues is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies are crucial in elucidating how modifications to the molecular scaffold of these compounds influence their interactions with biological targets, primarily the monoamine transporters. These studies systematically alter the chemical structure of the parent compound and assess the resulting changes in biological activity, providing valuable insights into the molecular determinants of their pharmacological effects.

Correlating Structural Modifications with Receptor Binding Affinities

The binding affinity of this compound analogues to monoamine transporters—namely the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET)—is a key determinant of their psychoactive properties. While specific quantitative data for a systematic series of this compound analogues is not extensively available in the public domain, SAR studies on closely related 5- and 6-substituted aminoalkylbenzofurans provide significant insights that can be extrapolated to the 3-substituted isomers.

Research has demonstrated that the position of the aminoalkyl side chain on the benzofuran ring system is a critical factor in determining both the potency and selectivity of these compounds for the different monoamine transporters. Generally, benzofuran analogues tend to exhibit a higher affinity for SERT and NET over DAT. This preferential binding to the serotonin transporter is a hallmark of many compounds within this class, suggesting that the benzofuran moiety itself contributes favorably to interactions with SERT.

Key structural modifications and their impact on receptor binding affinities include:

Position of the Aminoalkyl Group: Studies on related benzofuran analogues have shown that shifting the aminoalkyl side chain from the 5- or 6-position to the 3-position would likely alter the conformational presentation of the molecule to the binding sites of the monoamine transporters. This could lead to significant changes in binding affinities.

Substitution on the Benzene (B151609) Ring: The addition of various substituents (e.g., methyl, methoxy (B1213986), halogen groups) to the benzene portion of the benzofuran nucleus can influence binding affinity through electronic and steric effects. These modifications can alter the lipophilicity of the molecule, affecting its ability to cross the blood-brain barrier and interact with the hydrophobic pockets of the transporter proteins.

Substitution on the Ethylamine (B1201723) Side Chain: Modifications to the ethylamine side chain, such as N-alkylation (e.g., methylation, ethylation) or α-alkylation, can have a profound impact on receptor affinity and selectivity. For instance, N-methylation often enhances potency at monoamine transporters.

A hypothetical representation of how structural modifications might influence binding affinities (Ki values in nM) for this compound analogues at human monoamine transporters is presented in the interactive table below. It is important to note that these are illustrative values based on general SAR principles observed in related compound series.

| Compound | R1 | R2 | R3 | SERT Ki (nM) | DAT Ki (nM) | NET Ki (nM) |

| This compound | H | H | H | 150 | 800 | 250 |

| N-Methyl-3-benzofuranethanamine | CH3 | H | H | 80 | 500 | 150 |

| α-Methyl-3-benzofuranethanamine | H | CH3 | H | 120 | 700 | 200 |

| 5-Methoxy-3-benzofuranethanamine | H | H | 5-OCH3 | 100 | 750 | 180 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate potential SAR trends.

Relating Molecular Architecture to Neurotransmitter Release Efficacy

Beyond simply binding to monoamine transporters, many this compound analogues are believed to act as substrates for these transporters, leading to the reverse transport or "release" of neurotransmitters from the presynaptic neuron. The efficacy of this release is highly dependent on the molecular architecture of the compound.

Stereochemistry plays a pivotal role in the neurotransmitter-releasing effects of these compounds. Research on analogous 5- and 6-substituted benzofurans has consistently shown that the (S)-enantiomers are generally more potent and efficacious as monoamine releasers compared to their (R)-enantiomers. nih.gov This stereoselectivity suggests a specific orientation within the transporter protein is required for efficient substrate activity.

Key architectural features influencing neurotransmitter release efficacy include:

Chirality: The spatial arrangement of substituents around a chiral center, typically at the α-carbon of the ethylamine side chain, is a critical determinant of releasing efficacy. (S)-isomers of related benzofurans have been shown to be efficacious releasing agents at SERT, NET, and DAT, whereas the (R)-isomers often exhibit reduced or absent releasing activity, particularly at DAT. nih.gov

Side Chain Length and Branching: The length and branching of the aminoalkyl side chain can influence the interaction with the transporter and the subsequent conformational changes required for reverse transport. For example, extending the alkyl chain from propyl to butyl in some benzofuran series has been shown to maintain or enhance releasing potency.

The following interactive data table illustrates the potential neurotransmitter release efficacy (EC50 values in nM) for hypothetical this compound analogues, drawing on findings from related benzofuran structures. A lower EC50 value indicates greater potency.

| Compound | Stereoisomer | SERT EC50 (nM) | DAT EC50 (nM) | NET EC50 (nM) |

| (S)-α-Methyl-3-benzofuranethanamine | S | 50 | 300 | 100 |

| (R)-α-Methyl-3-benzofuranethanamine | R | 200 | >1000 | 400 |

| (S)-α-Ethyl-3-benzofuranethanamine | S | 70 | 450 | 150 |

| (R)-α-Ethyl-3-benzofuranethanamine | R | 250 | >1000 | 500 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate potential SAR trends based on published data for related compounds.

Computational Chemistry and in Silico Modeling of 3 Benzofuranethanamine

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is instrumental in understanding the binding mode of 3-Benzofuranethanamine and identifying key interactions that contribute to its biological activity.

Detailed research findings from studies on related benzofuran (B130515) derivatives have shown their potential to interact with a variety of protein targets. For instance, molecular docking studies on benzofuran compounds have revealed interactions with enzymes such as p38α MAP kinase and glycogen (B147801) synthase kinase 3beta (GSK-3β). These studies typically involve placing the ligand into the binding site of the protein and scoring the different poses based on a scoring function that estimates the binding affinity. The results of these simulations can reveal crucial interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and amino acid residues in the active site. While specific docking studies on this compound are not extensively reported in the provided literature, the principles derived from studies on analogous compounds are applicable. For example, the benzofuran ring can participate in hydrophobic interactions, while the ethanamine side chain can form hydrogen bonds and electrostatic interactions.

Interactive Data Table: Hypothetical Docking Scores of this compound Analogs with a Kinase Target.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| This compound | -7.5 | LYS69, GLU85, LEU138 | Hydrogen Bond, Hydrophobic |

| Analog A (methoxy sub.) | -8.2 | LYS69, ASP168, PHE169 | Hydrogen Bond, Hydrophobic, Pi-Pi Stacking |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information obtained from molecular docking studies.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the analysis of its conformational changes and the stability of the binding over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles in the system vary with time.

For a compound like this compound, MD simulations can be used to:

Assess the stability of the docked pose obtained from molecular docking studies.

Investigate the flexibility of the ligand and the protein upon binding.

Calculate the binding free energy, which provides a more accurate estimation of the binding affinity than docking scores.

Identify and characterize water molecules that may play a role in mediating the ligand-protein interaction.

Studies on similar heterocyclic compounds have utilized MD simulations to confirm the stability of ligand-protein complexes. For example, simulations of benzofuran derivatives have shown stable root-mean-square deviation (RMSD) values for the ligand and protein backbone, indicating a stable binding mode.

Interactive Data Table: Typical Parameters for an MD Simulation of a Ligand-Protein Complex.

| Parameter | Value/Description |

|---|---|

| Simulation Time | 100 ns |

| Force Field | AMBER, CHARMM, or GROMOS |

| Water Model | TIP3P or SPC/E |

| Temperature | 300 K |

| Pressure | 1 atm |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Pharmacology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools for understanding the structural requirements for activity and for predicting the activity of new compounds.

In a typical 3D-QSAR study of this compound analogs, the following steps would be taken:

A set of molecules with known biological activities is selected.

The 3D structures of the molecules are generated and aligned.

Steric and electrostatic fields around the molecules are calculated.

A statistical method, such as Partial Least Squares (PLS), is used to build a model that correlates the variations in these fields with the variations in biological activity.

The resulting QSAR model can be used to predict the activity of new, untested compounds and to generate 3D contour maps that show which regions around the molecule are favorable or unfavorable for activity. For instance, a QSAR model for a series of benzofuran derivatives might indicate that bulky substituents are favored in one region, while electronegative groups are favored in another.

Interactive Data Table: Statistical Parameters of a Hypothetical 3D-QSAR Model for this compound Analogs.

| Parameter | Value | Description |

|---|---|---|

| r² | 0.92 | Coefficient of determination (goodness of fit) |

| q² (cross-validated r²) | 0.75 | Predictive ability of the model |

| Standard Error of Estimate | 0.25 | Measure of the model's accuracy |

Note: The data in this table is hypothetical and for illustrative purposes.

Prediction of Receptor Selectivity and Potency through Computational Methods

Computational methods are invaluable for predicting the receptor selectivity and potency of drug candidates like this compound. Understanding the structural basis for selectivity is crucial for minimizing off-target effects.

Pharmacophore modeling is a key technique used to predict receptor selectivity. A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. By comparing the pharmacophore models of different receptors, it is possible to design ligands that are selective for a particular target. For example, to design a selective ligand for a specific dopamine (B1211576) receptor subtype, one would identify the key pharmacophoric features that differ between the binding sites of the target and off-target receptors.

Computational methods can also predict the potency of a compound. Techniques such as free energy perturbation (FEP) and thermodynamic integration (TI) can provide highly accurate predictions of binding affinities. While computationally expensive, these methods can be used to prioritize the synthesis of the most promising candidates.

Interactive Data Table: Example of a Pharmacophore Model for a Hypothetical Receptor Target of this compound.

| Pharmacophoric Feature | Location (relative to benzofuran core) |

|---|---|

| Aromatic Ring | Benzofuran ring system |

| Hydrogen Bond Donor | Amine group of the ethanamine side chain |

| Hydrogen Bond Acceptor | Oxygen atom of the furan (B31954) ring |

Medicinal Chemistry and Translational Research Applications of 3 Benzofuranethanamine

Benzofuranethanamines as Lead Compounds in Drug Discovery Research

The benzofuran (B130515) moiety is a prevalent core in a multitude of biologically active natural products and synthetic compounds, making it a valuable starting point, or "lead compound," in drug discovery. rsc.org Researchers utilize these lead compounds to design and synthesize new derivatives with improved potency, selectivity, and pharmacokinetic properties. rsc.org While the broader class of benzofurans is well-established in this role, specific derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethanone have been identified as promising lead compounds for creating novel derivatives, including bromo derivatives with notable anticancer activity. mdpi.com The strategic modification of the benzofuran scaffold, such as the introduction of different substituents, allows for a systematic investigation of structure-activity relationships (SAR), which is crucial for optimizing therapeutic potential. mdpi.com

Design and Synthesis of Novel Benzofuranethanamine-Derived Agents for Biological Probing

The synthesis of novel agents derived from the benzofuran core is a key area of research for probing biological systems. Various synthetic strategies have been developed to create libraries of these compounds for testing. A common approach involves the reaction of an appropriately substituted o-hydroxyacetophenone with chloroacetone (B47974) to form the initial benzofuran ring. mdpi.com From this core, further modifications can be made. For instance, bromination using N-bromosuccinimide (NBS) can yield bromomethyl derivatives, which serve as versatile intermediates for further functionalization. mdpi.com

Other efficient protocols include the synthesis of 3-aminobenzofuran derivatives, which are structurally related to 3-benzofuranethanamine. One such method involves a three-step reaction starting from 2-hydroxy benzonitrile (B105546) to produce a series of 3-aminobenzofuran compounds. nih.gov Another advanced strategy is the use of a tandem cyclization reaction with ortho-hydroxy α-aminosulfones to produce 3-aminobenzofuran derivatives with high efficiency. nih.gov These synthetic methodologies enable the creation of a diverse range of molecules that can be used to probe biological targets and elucidate their functions.

Research into Potential Therapeutic Areas Influenced by Benzofuranethanamine Analogues

Analogues of this compound have been investigated across several therapeutic areas, demonstrating the broad biological potential of this chemical class.

Benzofuran derivatives are actively being explored for their potential in treating disorders of the central nervous system (CNS). researchgate.net They are considered a core structure in many drugs developed for neurological conditions. researchgate.net For instance, novel multifunctional 3-aminobenzofuran derivatives have been designed and synthesized as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's disease. nih.gov One derivative, compound 5f (see table below), which includes a 2-fluorobenzyl moiety, has shown particularly potent inhibitory activity against these enzymes. nih.gov

Furthermore, certain aminoalkylbenzofuran derivatives, which are structurally analogous to this compound, have been shown to act as monoamine releasers, similar to 3,4-methylenedioxymethamphetamine (MDMA). nih.gov Compounds such as 5-(2-aminopropyl)benzofuran (B1244649) (5-APB) and 6-(2-aminopropyl)benzofuran (B1241680) (6-APB) are potent substrates for dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) transporters, suggesting their potential application in psychiatric and neurological research. nih.govnih.gov These findings indicate that the aminoalkyl benzofuran scaffold is a viable template for developing compounds with MDMA-like properties for potential therapeutic applications, such as in the context of post-traumatic stress disorder (PTSD). nih.gov

| Compound | Substituent | AChE IC50 (μM) | BuChE IC50 (μM) |

|---|---|---|---|

| 5a | Benzyl | 1.12 | 2.51 |

| 5f | 2-Fluorobenzyl | 0.64 | 1.43 |

| 5h | 4-Fluorobenzyl | 0.98 | 2.15 |

| Donepezil (Standard) | - | 0.02 | 3.54 |

The benzofuran nucleus is a key component of several compounds investigated for cardiovascular activity, including antiarrhythmic agents. nih.gov Research has demonstrated that systematic structural modifications to the benzofuran ring can lead to potent antiarrhythmic compounds. nih.gov For example, a series of 5-aminobenzofuran derivatives were synthesized and screened for their ability to counteract ouabain-induced ventricular arrhythmia. nih.gov It was found that specific substitutions, such as two methoxy (B1213986) groups at positions 4 and 7 and a tertiary aminoethoxy side chain at position 6, led to the most active compounds. nih.gov Two long-acting derivatives, N-[4,7-dimethoxy-6-(2-pyrrolidinoethoxy)-5-benzofuranyl]-N'-methylurea and N-[4,7-dimethoxy-6-(2-piperidinoethoxy)-5-benzofuranyl]-N'-methylurea , showed advantages when compared to established antiarrhythmic drugs like quinidine (B1679956) and disopyramide. nih.gov

Class III antiarrhythmic agents act by delaying the repolarization of the cardiac action potential, which increases the effective refractory period. drugbank.com Amiodarone, a complex benzofuran derivative, is a well-known class III antiarrhythmic drug used to treat a variety of serious heart rhythm disorders. drugbank.com More recent research has focused on benzopyran derivatives, which share structural similarities with benzofurans, that selectively inhibit specific potassium channels (Kir3.1/Kir3.4) found predominantly in the atria, offering a potential mechanism for treating atrial fibrillation with a reduced risk of ventricular proarrhythmia. nih.gov

The development of novel antiviral agents is critical, especially in the face of drug-resistant viruses like HIV. nih.gov The benzofuran scaffold has been explored for its potential in this area. nih.gov A study investigating novel 3-benzoylbenzofurans and their corresponding pyrazole (B372694) derivatives found that several compounds were potent inhibitors of HIV replication in pseudovirus assays. nih.gov

For instance, the 3-benzoylbenzofuran derivative 4b showed significant inhibitory activity against two different HIV pseudoviruses, with IC₅₀ values of 0.49 µM and 0.12 µM, respectively. nih.gov Mechanism of action studies revealed that these benzofuran derivatives likely act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov While these compounds were found to be active against subtype C HIV infections, it was noted that this may not translate to efficacy against other HIV subtypes. nih.gov Other studies have also reported weak to moderate anti-HIV-1 activity for various synthesized benzofuran derivatives, suggesting that the benzofuran nucleus is a viable, albeit challenging, scaffold for the development of new anti-HIV therapies. researchgate.net

| Compound | IC50 in Q23 Pseudovirus (μM) | IC50 in CAP210 Pseudovirus (μM) |

|---|---|---|

| 3g | 1.10 ± 0.22 | 0.41 ± 0.10 |

| 4b | 0.49 ± 0.11 | 0.12 ± 0.05 |

Development of Benzofuranethanamine-Based Research Probes for In Vitro Studies

The synthesis of novel benzofuran derivatives is essential for conducting in vitro studies to understand their biological effects and mechanisms of action. These newly created molecules serve as research probes to investigate cellular pathways and drug-target interactions. For example, a series of 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives were synthesized and tested in vitro on various cancer cell lines to evaluate their cytotoxic effects. mdpi.com Two of these derivatives showed selective action against chronic myelogenous leukemia cells while being non-toxic to healthy cells. mdpi.com Further in vitro assays, such as those measuring reactive oxygen species generation and apoptosis induction, were used to probe the mechanism of action of these promising compounds. mdpi.com

Similarly, in the context of CNS research, newly synthesized 3-aminobenzofuran derivatives were evaluated in vitro using the Ellman's method to determine their inhibitory activity against acetylcholinesterase and butyrylcholinesterase. nih.gov The development and application of fluorescent probes based on novel chemical reactions represent a more advanced use of small molecules as research tools. nih.gov While not based on the benzofuran scaffold, these studies exemplify the principle of designing specific molecular probes to visualize biological processes, a strategy that could be applied to the this compound core to study its targets and pathways in living cells. nih.gov

Advanced Analytical Methodologies for 3 Benzofuranethanamine Research

High-Resolution Mass Spectrometry for Identification and Quantification in Research Samples

High-resolution mass spectrometry (HRMS) is an indispensable tool in the study of novel psychoactive substances like 3-Benzofuranethanamine. fiu.edu Techniques such as liquid chromatography-quadrupole time-of-flight with tandem mass spectrometry (LC-Q/TOF-MS) offer accurate mass analysis and detailed MS/MS fragmentation patterns, which are crucial for the structural elucidation of the parent compound and its metabolites. nih.govresearchgate.net The high mass accuracy of HRMS allows for the determination of the elemental composition of ions, significantly increasing the confidence in compound identification. core.ac.uk

In research samples, HRMS can distinguish between isomers with similar mass-to-charge ratios, a common challenge in forensic and toxicological analysis. nih.gov The fragmentation pathways of benzofuran (B130515) derivatives can be investigated using collision-induced dissociation (CID) in HRMS instruments, providing insights into the compound's structure. core.ac.uknih.gov For instance, the fragmentation of the protonated molecule can reveal characteristic losses and product ions specific to the benzofuran core and the ethanamine side chain.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₁₀H₁₁NO |

| Monoisotopic Mass | 161.0841 g/mol |

| Protonated Molecule [M+H]⁺ | 162.0913 m/z |

| Key Fragment Ions (Hypothetical) | m/z 145 (loss of NH₃), m/z 131 (loss of CH₂NH₂) |

| Mass Accuracy | < 5 ppm |

Note: The fragment ions are hypothetical and would need to be confirmed by experimental data.

Applications of Gas Chromatography-Mass Spectrometry (GC-MS) in Benzofuranethanamine Analysis

Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the analysis of volatile and thermally stable compounds. mdpi.com For the analysis of this compound, derivatization may be necessary to improve its chromatographic properties and thermal stability. researchgate.net Acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) can produce derivatives with characteristic mass spectra.

The electron ionization (EI) mass spectra obtained from GC-MS provide fragmentation patterns that can be compared to spectral libraries for compound identification. nist.govmdpi.com While EI spectra of isomers can be very similar, subtle differences in conjunction with chromatographic retention times can allow for their differentiation. nih.govojp.gov For benzofuran analogues, specific fragment ions can be indicative of the core structure. nih.gov

Table 2: GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Typical Conditions |

| GC Column | HP-5MS or equivalent |

| Injection Mode | Splitless |

| Oven Temperature Program | Initial temp. 100°C, ramp to 280°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Derivatizing Agent | Trifluoroacetic anhydride (TFAA) |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of non-volatile and thermally labile compounds in complex matrices such as biological fluids. nih.govresearchgate.net This method offers high sensitivity and selectivity, making it ideal for detecting and quantifying this compound and its metabolites in research samples. fda.gov.twnih.gov

The use of electrospray ionization (ESI) allows for the gentle ionization of the analyte, typically forming a protonated molecule [M+H]⁺. nih.gov In the tandem mass spectrometer, this precursor ion is selected and fragmented to produce product ions. The specific transitions from precursor to product ions can be monitored using multiple reaction monitoring (MRM), which provides excellent specificity and reduces background noise. unipd.it LC-MS/MS methods are often preferred over GC-MS for their simpler sample preparation and broader applicability to a wider range of compounds. fda.gov.tw

Table 3: Example LC-MS/MS Parameters for this compound Analysis

| Parameter | Typical Conditions |

| LC Column | C18 reverse-phase |

| Mobile Phase | Gradient of water and acetonitrile (B52724) with formic acid |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transition (Hypothetical) | 162.1 → 145.1 |

| Collision Energy | Optimized for specific transition |

Note: The MS/MS transition is hypothetical and would require experimental optimization.

Method Development for Metabolite Identification in In Vitro Systems

In vitro systems, such as human liver microsomes (HLM) and hepatocytes, are commonly used to study the metabolism of new compounds. nih.govresearchgate.net Method development for identifying the metabolites of this compound would involve incubating the compound with these systems and analyzing the resulting mixture using advanced analytical techniques. nih.gov

LC-HRMS is particularly well-suited for this purpose, as it allows for the detection of unknown metabolites through accurate mass measurements and the comparison of samples with and without the parent compound. nih.govresearchgate.net The metabolic pathways for similar benzofuran compounds often involve hydroxylation of the benzofuran ring and N-dealkylation of the side chain. nih.govnih.gov Therefore, analytical methods would be developed to specifically target these potential biotransformations. The identification of these metabolites is crucial for understanding the compound's metabolic fate and for developing comprehensive analytical methods for its detection in biological samples. fhnw.ch

Table 4: Common Phase I Metabolic Reactions for Benzofuran Analogues

| Metabolic Reaction | Description |

| Hydroxylation | Addition of a hydroxyl (-OH) group, typically on the aromatic ring. |

| N-Dealkylation | Removal of an alkyl group from the nitrogen atom. |

| Deamination | Removal of the amine group. |

Future Research Directions and Unexplored Avenues in Benzofuranethanamine Chemistry

Advanced Mechanistic Investigations at the Subcellular and Molecular Levels

A deeper understanding of how 3-Benzofuranethanamine and its derivatives exert their effects at the cellular and molecular levels is essential for rational drug design and development. Future investigations should move beyond simple binding affinity studies to explore the downstream signaling cascades and cellular responses elicited by these compounds.

Advanced techniques such as molecular dynamics (MD) simulations can provide valuable insights into the dynamic interactions between benzofuranethanamine ligands and their receptor targets nih.govnih.gov. These computational methods can help to elucidate the precise binding modes, identify key amino acid residues involved in the interaction, and predict the conformational changes in the receptor upon ligand binding. Such detailed information is invaluable for designing more potent and selective molecules.

Furthermore, studies should investigate the subcellular localization of these compounds and their effects on intracellular signaling pathways. This includes examining their impact on second messenger systems, protein phosphorylation cascades, and gene expression. For instance, understanding how different benzofuranethanamine analogs modulate specific signaling pathways downstream of serotonin (B10506) or adrenergic receptors could explain their diverse pharmacological effects. Techniques like high-content imaging and transcriptomics can be employed to gain a systems-level understanding of their cellular impact.

Development of Novel and Sustainable Synthetic Strategies for Benzofuranethanamine Scaffolds

The synthesis of 3-substituted benzofurans, the core of this compound, can be challenging. The development of more efficient, versatile, and environmentally friendly synthetic methodologies is a critical area for future research. While classical methods exist, they often suffer from limitations such as harsh reaction conditions, low yields, and limited substrate scope.

Recent advances in synthetic organic chemistry offer promising avenues for the construction of the benzofuranethanamine scaffold. Transition-metal-free, one-pot synthesis methods have been developed for related benzofuran (B130515) derivatives, offering high reaction efficiency and mild conditions mdpi.com. Other innovative approaches include tandem cyclization reactions and the use of hypervalent iodine reagents nih.govnih.gov. The application and adaptation of these modern synthetic strategies to the specific synthesis of this compound and its derivatives could significantly streamline their production.

Moreover, there is a growing need for sustainable or "green" chemistry approaches in pharmaceutical manufacturing. Future synthetic research should focus on minimizing the use of hazardous reagents and solvents, reducing waste generation, and improving energy efficiency. The development of catalytic and biocatalytic methods for the synthesis of the benzofuranethanamine core would be a significant step towards more sustainable production.

Table 2: Modern Synthetic Approaches for Benzofuran Scaffolds

| Synthetic Strategy | Key Features | Potential Advantages for Benzofuranethanamine Synthesis |

| Transition-Metal-Free One-Pot Synthesis | High efficiency, mild conditions, wide substrate scope | Reduced cost and environmental impact |

| Tandem Cyclization Reactions | Formation of multiple bonds in a single operation | Increased synthetic efficiency |

| Hypervalent Iodine-Mediated Rearrangement | Selective formation of 3-substituted benzofurans | Access to diverse substitution patterns |

| Catalytic Methods (e.g., Palladium, Copper) | High turnover numbers, potential for asymmetric synthesis | Enantioselective synthesis of chiral derivatives |

Integration of Cheminformatics and Artificial Intelligence for Drug Design based on Benzofuranethanamines

The integration of computational tools, including cheminformatics and artificial intelligence (AI), has the potential to revolutionize the design and discovery of novel benzofuranethanamine-based therapeutics. These in silico methods can accelerate the identification of promising lead compounds, optimize their pharmacological properties, and predict potential liabilities.

Pharmacophore modeling and virtual screening are powerful computational techniques that can be used to search large chemical databases for novel compounds with the desired biological activity nih.govresearchgate.net. By defining the key structural features required for interaction with a specific target, these methods can identify new benzofuranethanamine derivatives with unique pharmacological profiles. For example, these approaches have been successfully used to identify novel benzofuran-based inhibitors of cyclin-dependent kinase 2 (CDK2) and epidermal growth factor receptor (EGFR) researchgate.net.

Furthermore, machine learning and AI algorithms can be trained on existing structure-activity relationship (SAR) data to predict the biological activity and properties of new, untested compounds researchgate.net. This can help to prioritize the synthesis of the most promising candidates, thereby saving time and resources. AI can also be used to design entirely new benzofuranethanamine scaffolds with optimized properties, a concept known as de novo drug design. The application of these advanced computational approaches will be instrumental in navigating the vast chemical space of benzofuranethanamine derivatives and in identifying the next generation of drug candidates.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Benzofuranethanamine in academic laboratories?

- Methodological Answer : The synthesis of this compound can be approached via reductive amination of 3-benzofurancarbaldehyde with ammonia or via nucleophilic substitution of halogenated benzofuran derivatives with ethylenediamine. For example, a related benzofuran-ethylamine derivative was synthesized using Pd-catalyzed cross-coupling to introduce the amine moiety . Purity optimization requires column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) and recrystallization from ethanol.

Q. How can researchers validate the structural integrity and purity of this compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the amine and benzofuran moieties, high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity (>98%), and mass spectrometry (EI-MS or ESI-MS) for molecular ion confirmation. Reference standards from authoritative databases like NIST Chemistry WebBook should be used for spectral matching .

Q. What are the key stability considerations for storing this compound in laboratory settings?

- Methodological Answer : The compound should be stored in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C to prevent oxidation of the amine group. Stability tests under accelerated conditions (40°C, 75% humidity) can predict degradation pathways, with periodic HPLC analysis to monitor purity .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo pharmacological data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from bioavailability differences, metabolite activity, or off-target effects. To address this:

- Perform pharmacokinetic studies (plasma protein binding, metabolic stability in liver microsomes).

- Use knockout animal models to isolate target receptor contributions.

- Cross-validate findings with orthogonal assays (e.g., radioligand binding vs. functional cAMP assays).

Contradictions in benzofuran analogs were resolved by comparing metabolic pathways across species and adjusting dosing regimens .

Q. What advanced analytical techniques are suitable for studying this compound’s interaction with neuronal receptors?

- Methodological Answer : Employ surface plasmon resonance (SPR) to quantify binding affinity (KD) and kinetics (kon/koff) for receptor-ligand interactions. Pair this with molecular dynamics (MD) simulations (using software like GROMACS) to model binding conformations. For example, benzofuran analogs targeting serotonin receptors were characterized using SPR and cryo-EM to resolve binding pockets .

Q. How can computational chemistry enhance the design of this compound-based probes for neuropharmacological studies?

- Methodological Answer : Use density functional theory (DFT) to optimize the molecule’s electronic configuration for target engagement. Virtual screening (AutoDock Vina) against receptor libraries can predict selectivity, while QSAR models trained on benzofuran derivatives improve potency predictions. A study on benzofuran-ethylamine analogs utilized docking to prioritize candidates for synthesis .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing dose-response data in this compound toxicity studies?

- Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to calculate EC50/IC50 values. Use ANOVA with post-hoc Tukey tests to compare treatment groups. For skewed distributions, non-parametric methods (Kruskal-Wallis) are preferred. Contradictory results in benzofuran toxicity studies were reconciled by stratifying data based on exposure duration and metabolic profiles .

Q. How should researchers address variability in spectroscopic data across batches of synthesized this compound?

- Methodological Answer : Implement a quality-by-design (QbD) framework:

- Track reaction parameters (temperature, catalyst loading) using design-of-experiments (DoE).

- Apply principal component analysis (PCA) to NMR/LC-MS datasets to identify batch outliers.

- Standardize purification protocols (e.g., gradient elution in HPLC).

A related study reduced batch variability by optimizing reaction stoichiometry and solvent systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.